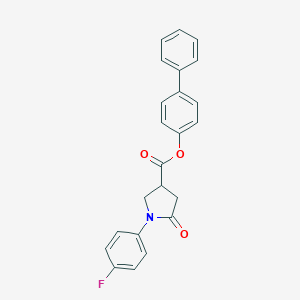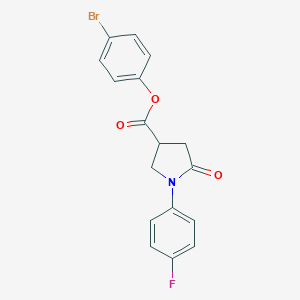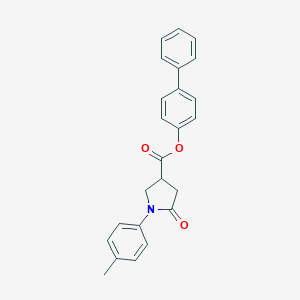![molecular formula C22H21N3O2S B271079 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271079.png)
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide, also known as MTIP, is a compound that has been used in scientific research for its potential therapeutic applications. MTIP belongs to a class of compounds known as positive allosteric modulators (PAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5).
Mecanismo De Acción
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide acts as a positive allosteric modulator of mGluR5. Allosteric modulators bind to a site on the receptor that is different from the site where the neurotransmitter binds. 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide binds to a site on mGluR5 that enhances the activity of the receptor. This results in an increase in the signaling pathway downstream of the receptor, which can lead to improved synaptic plasticity.
Biochemical and Physiological Effects:
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of mGluR5 in several brain regions, including the prefrontal cortex, hippocampus, and amygdala. This can lead to improved synaptic plasticity, which can potentially improve learning and memory. 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has also been shown to reduce anxiety-like behavior in animal models, which suggests that it may have anxiolytic effects. In addition, 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a highly selective PAM of mGluR5, which means that it does not interact with other receptors in the brain. This allows researchers to study the specific effects of mGluR5 modulation. 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide is also highly potent, which means that it can be used at low concentrations. However, one limitation of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide is that it has poor solubility in water, which can make it difficult to administer in some experiments.
Direcciones Futuras
There are several future directions for research on 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide. One area of interest is the potential therapeutic applications of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide in neurological and psychiatric disorders. Clinical trials are needed to determine the safety and efficacy of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide in humans. Another area of interest is the development of new PAMs of mGluR5 that have improved pharmacokinetic properties. This could lead to the development of drugs that are more effective in treating neurological and psychiatric disorders. Finally, research is needed to further understand the mechanisms underlying the effects of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide on synaptic plasticity and behavior. This could lead to the development of new therapies that target these mechanisms.
Métodos De Síntesis
The synthesis of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide involves a series of chemical reactions. The starting materials are 4-methylbenzaldehyde, 4-methylthiazole-2-carbonyl chloride, and 3-pyrrolidinecarboxylic acid. The reaction proceeds through a series of steps that involve the formation of intermediates and the addition of reagents to form the final product, 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide. The synthesis of 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been optimized to yield high purity and high yield.
Aplicaciones Científicas De Investigación
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. mGluR5 is involved in the modulation of synaptic plasticity, which is important for learning and memory. Dysregulation of mGluR5 has been implicated in several neurological and psychiatric disorders, including Fragile X syndrome, autism spectrum disorders, schizophrenia, and addiction. 1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide has been shown to enhance the activity of mGluR5, which can potentially improve the symptoms of these disorders.
Propiedades
Nombre del producto |
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Fórmula molecular |
C22H21N3O2S |
Peso molecular |
391.5 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C22H21N3O2S/c1-14-3-7-16(8-4-14)19-13-28-22(23-19)24-21(27)17-11-20(26)25(12-17)18-9-5-15(2)6-10-18/h3-10,13,17H,11-12H2,1-2H3,(H,23,24,27) |
Clave InChI |
VYZGMSNEDWXMHC-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
SMILES canónico |
CC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3CC(=O)N(C3)C4=CC=C(C=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(benzyloxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B270996.png)
![N-[4-(4-bromophenoxy)phenyl]-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxamide](/img/structure/B271000.png)

![3-[(3-Methoxybenzoyl)amino]phenyl 1-(3,5-dimethylphenyl)-5-oxo-3-pyrrolidinecarboxylate](/img/structure/B271003.png)









![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(3-methoxybenzoyl)amino]benzoate](/img/structure/B271019.png)